1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid
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Overview
Description
Chemical Reactions Analysis
1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a building block in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 1-(3-(N,N-Dimethylsulfamoyl)phenyl)cyclopropanecarboxylic acid include other cyclopropanecarboxylic acids and sulfamoylphenyl derivatives. These compounds may share similar chemical properties and reactivity but differ in their specific applications and effects. The uniqueness of this compound lies in its specific structure, which may confer unique binding properties or reactivity .
Properties
Molecular Formula |
C12H15NO4S |
---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
1-[3-(dimethylsulfamoyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-13(2)18(16,17)10-5-3-4-9(8-10)12(6-7-12)11(14)15/h3-5,8H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
YXGDVGXUPSQOJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
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